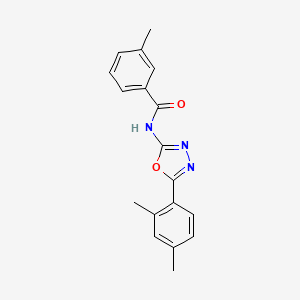
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide is a molecule that likely contains multiple functional groups, including an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, and a benzamide moiety, which is a derivative of benzoic acid with an amide functional group. The presence of dimethyl groups suggests potential for increased hydrophobic interactions.
Synthesis Analysis
The synthesis of related oxadiazole derivatives typically involves the formation of the oxadiazole ring through cyclization reactions. For instance, the synthesis of a similar molecule, 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol, was achieved by refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by a reaction with hydrazine and carbon disulfide in the presence of potassium hydroxide . This method could potentially be adapted for the synthesis of this compound by incorporating the appropriate amide group at a suitable stage.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the molecule's conformational flexibility. Density Functional Theory (DFT) calculations can be used to explore the potential energy surfaces and determine the most stable conformers, as was done for a related compound, N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide . Such analysis would be relevant for understanding the molecular structure of this compound.
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions, often influenced by the substituents attached to the oxadiazole ring. For example, the thermolysis of a related oxadiazoline compound led to a cascade of reactions involving carbene and other intermediates . The reactivity of this compound would depend on its specific functional groups and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of methyl groups can increase hydrophobicity, potentially affecting solubility in various solvents. The herbicidal activity of a related oxadiazoline derivative suggests that oxadiazole compounds can have significant biological activities, which could also be true for the compound . Additionally, the low mammalian and environmental toxicity of some oxadiazoline derivatives could indicate a favorable safety profile for related compounds .
科学的研究の応用
Reactions and Derivatives
The study of reactions involving compounds like N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide reveals the potential for creating a range of derivatives. For example, N,N-dimethylbenzamide diethylmercaptole reactions with active methylene compounds and amines lead to α-dimethylaminobenzylidene derivatives. This process, through cyclization reactions, can yield heterocyclic compounds such as 2-phenylimidazoline and 2,5-diphenyl-1,3,4-oxadiazole, highlighting the compound's versatility in synthesizing new chemical entities with potential applications in materials science and pharmacology (Mukaiyama & Yamaguchi, 1966).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed for luminescence sensing of benzaldehyde derivatives. These frameworks, due to their selective sensitivity to benzaldehyde-based chemicals, demonstrate the potential of this compound derivatives in environmental monitoring and analytical chemistry applications (Shi et al., 2015).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative properties of 1,3,4-oxadiazole N-Mannich bases, including derivatives of this compound, have been investigated. These compounds exhibit broad-spectrum antibacterial activities and potent activity against various cancer cell lines, suggesting their potential in developing new therapeutic agents (Al-Wahaibi et al., 2021).
Optoelectronic Properties
The synthesis and characterization of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives demonstrate the compound's application in the field of optoelectronics. These derivatives, through their redox, structural, and optoelectronic properties, offer insights into the development of molecular wires and materials for electronic devices (Wang et al., 2006).
Agricultural Applications
Polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides represent another application area. By modifying the release profiles of active compounds and reducing environmental toxicity, these nanoparticles, potentially incorporating or derived from this compound, can improve the efficiency and safety of crop protection methods (Campos et al., 2015).
特性
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-5-4-6-14(10-11)16(22)19-18-21-20-17(23-18)15-8-7-12(2)9-13(15)3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTLLPFRMWVITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

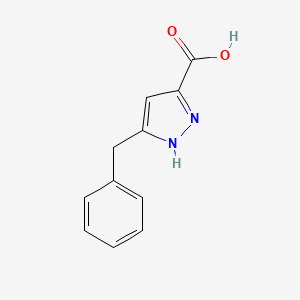
![(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2551863.png)
![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)
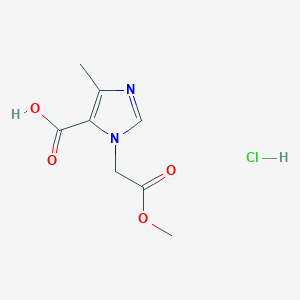

![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2551872.png)
![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)
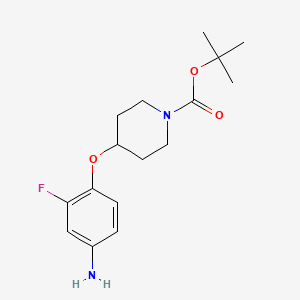
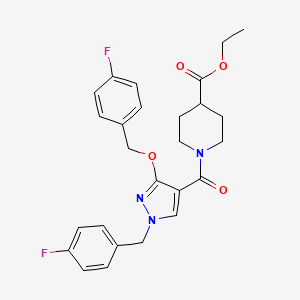
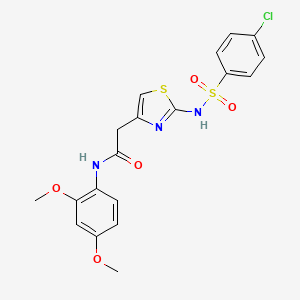
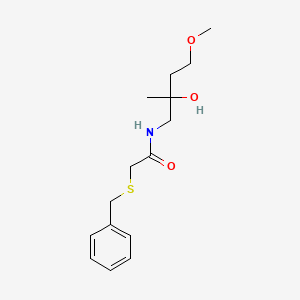
![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)
![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)
